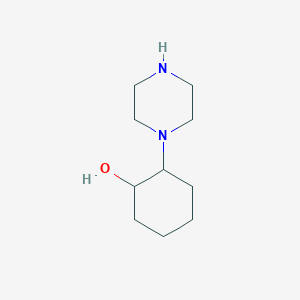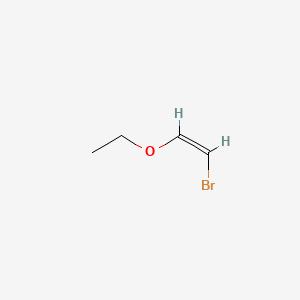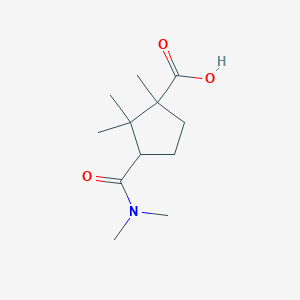
2-(Piperazin-1-yl)cyclohexanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Piperazin-1-yl)cyclohexanol is a useful research compound. Its molecular formula is C10H20N2O and its molecular weight is 184.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Chemical Synthesis and Structural Studies
2-(Piperazin-1-yl)cyclohexanol and its derivatives have been studied in the field of chemical synthesis and structural analysis. For instance, a study by Hakimi et al. (2013) involved the synthesis of a new cadmium salt using this compound. This research highlighted the importance of this compound in creating complex chemical structures and investigating their properties using techniques like X-ray diffraction and spectroscopy (Hakimi et al., 2013).
2. Antimicrobial and Antifungal Activity
Research has also explored the antimicrobial and antifungal properties of compounds derived from this compound. A study by Rakesh P. N. Roshan in 2018 reported the synthesis of cyclohexanone hydrochloride derivatives, which exhibited moderate antibacterial and antifungal activities, suggesting potential applications in medicine and pharmacology (Roshan, 2018).
3. Synthesis of Novel Compounds with Potential Medical Applications
Several studies have focused on synthesizing novel compounds using this compound as a starting material, with potential applications in medical and pharmacological research. For instance, Kumar et al. (2017) synthesized a series of novel derivatives and evaluated them for antidepressant and antianxiety activities (Kumar et al., 2017).
4. Catalytic and Chemical Reactions
This compound has been used as a catalyst or a key component in various chemical reactions. Yousefi et al. (2018) reported the use of piperazine as a catalyst for the synthesis of 2-amino-3-cyano-4H-pyrans derivatives, demonstrating the compound's utility in facilitating chemical reactions in an environmentally friendly manner (Yousefi et al., 2018).
5. In Vivo Evaluations and Radioligand Studies
The compound has also been used in in vivo evaluations and radioligand studies. For example, Kassiou et al. (2005) utilized a cyclohexyl piperazine derivative in a study to evaluate sigma-2 receptors in the brain using positron emission tomography (PET) (Kassiou et al., 2005).
Future Directions
Future research could focus on the synthesis and characterization of “2-(Piperazin-1-yl)cyclohexanol” and its derivatives, as well as their potential applications. For instance, one study reported the synthesis and antimicrobial activity of some new disubstituted piperazines , suggesting potential applications in the field of medicinal chemistry.
Mechanism of Action
- PNT is an antimicrobial agent synthesized to combat bacterial infections. Its primary targets include strains of Staphylococcus epidermidis, Staphylococcus aureus, and methicillin-resistant S. aureus (MRSA) .
- One of the mechanisms underlying PNT’s antimicrobial activity is the inhibition of DNA gyrase, an enzyme involved in DNA replication and repair .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Biochemical Analysis
Biochemical Properties
2-(Piperazin-1-yl)cyclohexanol plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It has been found to interact with acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine Additionally, it has been shown to interact with various receptors and ion channels, influencing their activity and modulating cellular responses .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to modulate the activity of GABA receptors, which play a crucial role in inhibitory neurotransmission . This modulation can lead to changes in neuronal excitability and synaptic plasticity. Furthermore, it has been reported to affect the expression of genes involved in cell proliferation and apoptosis, indicating its potential impact on cancer cell growth and survival .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific sites on enzymes and receptors, leading to inhibition or activation of their activity. For example, its binding to acetylcholinesterase results in the inhibition of the enzyme’s activity, thereby increasing the levels of acetylcholine in the synaptic cleft . This mechanism is particularly relevant in the context of neurodegenerative diseases where acetylcholine levels are reduced. Additionally, this compound has been shown to interact with ion channels, altering their conductance and affecting cellular excitability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods to understand its stability, degradation, and long-term effects on cellular function. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular morphology and function, including alterations in cell proliferation and differentiation . These findings highlight the importance of considering temporal effects when studying the compound’s biochemical properties.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to exhibit anxiolytic and antidepressant-like effects, likely due to its modulation of neurotransmitter systems . At higher doses, it can induce toxic effects, including neurotoxicity and hepatotoxicity . These findings underscore the importance of determining the optimal dosage range for therapeutic applications while minimizing potential adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes . It undergoes phase I and phase II metabolism, resulting in the formation of several metabolites. These metabolic processes can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety profile. Additionally, this compound has been shown to affect metabolic flux and metabolite levels, further highlighting its impact on cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. It has been found to interact with membrane transporters, facilitating its uptake and distribution across cellular compartments . Additionally, its binding to plasma proteins can influence its bioavailability and distribution within the body. These interactions play a crucial role in determining the compound’s pharmacokinetic properties and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. It has been observed to localize to specific cellular compartments, including the cytoplasm and nucleus . This localization is mediated by targeting signals and post-translational modifications that direct the compound to specific organelles. The subcellular distribution of this compound can influence its interactions with biomolecules and its overall biochemical effects.
Properties
IUPAC Name |
2-piperazin-1-ylcyclohexan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c13-10-4-2-1-3-9(10)12-7-5-11-6-8-12/h9-11,13H,1-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQHUZPOZJAVZIW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N2CCNCC2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00424404 |
Source


|
| Record name | 2-(Piperazin-1-yl)cyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00424404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
759402-42-1 |
Source


|
| Record name | 2-(Piperazin-1-yl)cyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00424404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethanol, 2-[(2-mercaptoethyl)thio]-](/img/structure/B1276469.png)
![6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1276479.png)

![6-bromo-5-methyl-1H-imidazo[4,5-b]pyridin-2-ol](/img/structure/B1276491.png)










